Paecilospirone
Description
Structure
3D Structure
Properties
Molecular Formula |
C32H44O5 |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
1-[(3R,3'R,4'S)-3'-heptyl-4',7-dihydroxyspiro[1H-2-benzofuran-3,2'-3,4-dihydrochromene]-5'-yl]nonan-1-one |
InChI |
InChI=1S/C32H44O5/c1-3-5-7-9-11-13-19-27(33)23-16-14-21-29-30(23)31(35)26(17-12-10-8-6-4-2)32(37-29)25-18-15-20-28(34)24(25)22-36-32/h14-16,18,20-21,26,31,34-35H,3-13,17,19,22H2,1-2H3/t26-,31+,32+/m1/s1 |
InChI Key |
CCRSXYWJZQINJL-GWTOPCPNSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)C1=C2[C@H]([C@H]([C@]3(C4=C(CO3)C(=CC=C4)O)OC2=CC=C1)CCCCCCC)O |
Canonical SMILES |
CCCCCCCCC(=O)C1=C2C(C(C3(C4=C(CO3)C(=CC=C4)O)OC2=CC=C1)CCCCCCC)O |
Synonyms |
paecilospirone |
Origin of Product |
United States |
Bioproduction and Isolation Methodologies
Producing Organisms and Strain Identification
Paecilospirone is a natural product primarily isolated from fungi. rsc.org The original discovery of this compound was from a marine-derived fungus identified as Paecilomyces sp. researchgate.netacs.orgchim.itthieme-connect.com This fungus was collected from a coral reef environment, highlighting the importance of unique ecological niches as sources of novel chemical entities. researchgate.net In addition to Paecilomyces, congeners of this compound, such as Stemphyspyrane, which shares the same spiro[chroman-2,1′(3′H)-isobenzofuran] architecture, have been isolated from the endophytic fungus Stemphylium globuliferum. nih.govmdpi.com Endophytes, which reside within plant tissues, represent another significant reservoir of bioactive fungal metabolites. nih.gov
The identification of these producing fungi to the genus and species level is a critical first step. This process, known as strain identification, relies on a combination of morphological, biochemical, and molecular methods. nih.gov While traditional methods involving colony morphology and microscopic examination provide initial clues, modern molecular techniques offer more precise and definitive identification. nih.govmicrobiomeinsights.com For fungi, this typically involves the amplification and sequencing of specific DNA regions, most commonly the Internal Transcribed Spacer (ITS) region of the ribosomal RNA (rRNA) gene cluster. mdpi.com The resulting sequence is then compared against public databases like GenBank to find the closest known relatives and assign a taxonomic identity. mdpi.comnih.gov This molecular approach is crucial for reproducibility and for understanding the phylogenetic relationship of the producing organism. nih.gov
| Producing Organism | Type | Source Environment | Key Compound |
| Paecilomyces sp. | Marine Fungus | Coral Reef | This compound researchgate.netacs.org |
| Stemphylium globuliferum | Endophytic Fungus | Roses | Stemphyspyrane (this compound congener) nih.govmdpi.com |
**2.2. Fermentation and Cultivation Strategies for Enhanced Production
The production of secondary metabolites like this compound is often in low quantities in the wild. Therefore, optimizing fermentation and cultivation conditions is essential for obtaining sufficient material for structural elucidation and further studies. This involves a systematic approach to manipulating the growth environment to enhance the yield of the target compound. mdpi.comnih.gov
The composition of the culture medium plays a pivotal role in fungal growth and secondary metabolism. mdpi.com A typical fungal growth medium comprises a carbon source, a nitrogen source, vitamins, and inorganic substances. google.com
Carbon Sources: Glucose is a commonly used carbon source, but others like malt (B15192052) extract can also be employed. mdpi.com The type and concentration of the carbon source can significantly influence the production of specific metabolites.
Nitrogen Sources: Yeast extract and peptone are common nitrogen sources that provide amino acids and other growth factors. mdpi.com The carbon-to-nitrogen ratio is a critical parameter that often needs optimization to trigger the switch from primary (growth) to secondary metabolism.
Micronutrients and Inorganic Substances: Minerals such as magnesium sulfate (B86663) (MgSO₄·7H₂O) and calcium salts are essential for various enzymatic functions. mdpi.comgoogle.com Vitamins, like Vitamin B1 and B2, can also be included to support fungal growth. google.com
The "One Strain Many Compounds (OSMAC)" strategy is a testament to the influence of medium composition, where varying the culture media can lead to the production of different or novel metabolites from a single fungal strain. mdpi.com
Beyond the medium's chemical composition, physical parameters of the cultivation environment are critical for maximizing product yield. google.com
pH: Most fungi prefer slightly acidic conditions, with an optimal pH range typically between 4.5 and 7.0. mdpi.comgoogle.com
Temperature: The ideal temperature for fungal growth and metabolite production is generally between 17°C and 27°C. google.com It has been noted that this compound's stability can be temperature-dependent. thieme-connect.com
Aeration: Adequate oxygen supply is crucial for the growth of aerobic fungi. This can be managed through shaking in liquid cultures or by ensuring proper air exchange in solid-state fermentation. google.com
Incubation Period: The duration of fermentation is also a key factor, with metabolite production often peaking after a specific period, which can range from 20 to 60 days in solid-state fermentation. google.com
| Parameter | Typical Optimal Range for Fungi |
| pH | 4.5 - 7.0 google.com |
| Temperature | 17 - 27°C google.com |
| Water Content (SSF) | 40 - 70% google.com |
| Relative Humidity (SSF) | 60 - 80% google.com |
| Light Cycle | 30% light / 70% dark google.com |
Modern biotechnology offers powerful tools to increase the production of valuable secondary metabolites. afjbs.comupm.edu.myindogulfbioag.com While specific applications to this compound are not detailed in the literature, general strategies are applicable.
Metabolic Engineering: This involves the targeted modification of the organism's genetic makeup to enhance the production of a desired compound. nih.govtaylorfrancis.com This could include overexpressing key biosynthetic genes or knocking out competing pathways.
CRISPR/Cas9: This genome editing tool allows for precise genetic modifications, offering a more efficient way to engineer fungal strains for improved yields. indogulfbioag.comtaylorfrancis.com
Fed-batch and Continuous Cultivation: These advanced fermentation strategies can overcome substrate limitation and product inhibition, leading to higher cell densities and product titers compared to simple batch cultures. mdpi.comgfi.org For instance, a fed-batch strategy can significantly increase biomass and productivity. mdpi.com
Optimization of Cultural Conditions
Advanced Chromatographic and Purification Methodologies
The isolation of a pure compound from a complex fermentation broth is a multi-step process that relies heavily on chromatographic techniques. researchgate.net The general workflow involves extraction followed by a series of chromatographic separations.
Extraction: The fermentation culture (including mycelium and liquid broth) is typically extracted with an organic solvent, such as methanol (B129727) or ethyl acetate (B1210297), to create a crude extract containing the secondary metabolites. nih.gov This crude extract is then often partitioned between immiscible solvents (e.g., petroleum ether and methanol) to achieve an initial separation based on polarity. nih.gov
Column Chromatography: The crude or partitioned extract is then subjected to column chromatography. Silica gel is a common stationary phase for initial fractionation, with a gradient of solvents of increasing polarity (e.g., petroleum ether to ethyl acetate) used as the mobile phase to elute different compounds. nih.gov
Further Purification: Fractions containing the compound of interest are often further purified using more advanced techniques:
Sephadex LH-20: This size-exclusion chromatography is effective for separating compounds based on their molecular size and is often used for further fractionation of complex mixtures. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that is crucial for obtaining the final pure compound. nih.gov It uses a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) or methanol and water). nih.gov Semi-preparative or preparative HPLC columns are used to isolate sufficient quantities of the pure compound. nih.gov
The purity and structure of the final isolated compound, such as this compound, are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchgate.net
| Chromatographic Technique | Principle of Separation | Typical Use in this compound Isolation |
| Solvent Partitioning | Differential solubility in immiscible liquids | Initial fractionation of crude extract nih.gov |
| Silica Gel Column Chromatography | Adsorption based on polarity | Primary fractionation of extract nih.gov |
| Sephadex LH-20 | Size exclusion | Intermediate purification of fractions nih.gov |
| Reversed-Phase HPLC | Partitioning based on hydrophobicity | Final purification to yield pure compound nih.gov |
Dereplication Strategies in Natural Product Discovery
In natural product research, a significant challenge is the re-isolation of known compounds, which consumes time and resources. Dereplication is the process of rapidly identifying known compounds in a crude extract at an early stage of the discovery pipeline. researchgate.netresearchgate.net This strategy allows researchers to focus their efforts on novel chemical entities. researchgate.net
Modern dereplication heavily relies on hyphenated analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netcanterbury.ac.nz
LC-MS Based Dereplication: A crude or partially purified extract is analyzed by LC-MS. The retention time, UV-Vis spectrum (if using a PDA detector), and, most importantly, the mass spectrum (including high-resolution mass for molecular formula determination and fragmentation patterns) are obtained for each component in the mixture. researchgate.netnih.gov
Database Searching: This data is then compared against comprehensive natural product databases (e.g., Dictionary of Natural Products, AntiBase). If the molecular weight and other data match a known compound, it is considered "dereplicated." nih.gov
Metabolomics approaches, which aim to profile all the small molecules in a sample, are increasingly used in conjunction with dereplication. nih.gov By comparing the metabolic profiles of different fungal extracts under various culture conditions (as in the OSMAC approach), researchers can quickly pinpoint unique or novel compounds for targeted isolation. mdpi.comnih.gov This strategy was instrumental in the discovery of new polyketides from Stemphylium globuliferum, a source of this compound congeners. mdpi.com
Structural Elucidation and Stereochemical Analysis
Spectroscopic Methods for Structural Elucidation
The foundational work on Paecilospirone's structure relied on a multi-technique spectroscopic approach to piece together its molecular puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in mapping the carbon skeleton and the connectivity of protons within the this compound molecule. One-dimensional (¹H and ¹³C) NMR experiments provided the initial inventory of hydrogen and carbon atoms, while two-dimensional (2D) techniques were crucial for assembling the molecular fragments.
The initial structural determination was significantly aided by several 2D NMR experiments: researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It was used to establish the sequence of protons within individual spin systems of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly powerful for connecting different spin systems across quaternary (non-protonated) carbons and heteroatoms, which was essential for assembling the full spiroketal framework of this compound. emerypharma.comanalyzetest.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information was vital for determining the relative stereochemistry of the molecule, revealing the spatial arrangement of atoms and the conformation of the rings.
The combined data from these NMR experiments allowed for the complete assignment of all proton and carbon signals and established the planar structure of the molecule. researchgate.net
Table 1: Representative NMR Data for this compound Core Structure (Note: Specific chemical shift values are dependent on the solvent and instrument frequency and should be referenced from primary literature. This table is illustrative.)
| Atom Type | Technique | Key Correlations Observed |
| Protons | COSY | Correlations within aliphatic and aromatic spin systems. |
| Protons & Carbons | HMBC | Key correlations observed from protons to the spiro-carbon and carbonyl carbons, linking the benzofuran (B130515) and chroman moieties. |
| Protons | NOESY | Through-space correlations established the relative orientation of substituents on the stereocenters. |
Mass spectrometry (MS) was used to determine the molecular weight of this compound and to establish its molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the calculation of a unique elemental composition.
The fragmentation pattern observed in the mass spectrum provides additional structural clues. uni-saarland.de When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, charged fragments. The masses of these fragments correspond to specific substructures within the molecule, and analyzing these losses can corroborate the structure proposed from NMR data. For a molecule like this compound, characteristic fragmentation would involve the cleavage of the spiroketal system and the loss of small neutral molecules.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule.
IR Spectroscopy: This technique measures the absorption of infrared radiation by molecular bonds, causing them to vibrate. wikipedia.orglibretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands for key functional groups.
Table 2: Characteristic Infrared Absorption Bands for this compound (Note: This table represents typical regions for the expected functional groups.)
| Functional Group | Absorption Region (cm⁻¹) | Description |
| O-H (Alcohol) | ~3400 | Broad band indicating hydroxyl groups. |
| C-H (Aromatic) | ~3100-3000 | Stretching vibrations for C-H bonds on the benzene (B151609) rings. |
| C-H (Aliphatic) | ~2980-2850 | Stretching vibrations for C-H bonds in the saturated parts of the molecule. |
| C=O (Ketone/Ester) | ~1730-1680 | Strong absorption characteristic of carbonyl groups within the structure. |
| C=C (Aromatic) | ~1600, ~1450 | Stretching vibrations within the aromatic rings. |
| C-O (Ether/Alcohol) | ~1250-1050 | Stretching vibrations for the ether linkages in the spiroketal and alcohol groups. |
UV-Vis Spectroscopy: This method probes the electronic transitions within a molecule. researchgate.netmatanginicollege.ac.in Chromophores, or light-absorbing parts of a molecule, such as the aromatic rings and carbonyl groups in this compound, give rise to characteristic absorption maxima (λmax) in the UV-Vis spectrum. These data confirm the presence of the conjugated systems within the molecule.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Chiroptical Analysis and Absolute Configuration Determination
While NMR and MS can define the relative arrangement of atoms, they cannot typically determine the absolute configuration of a chiral molecule (i.e., distinguish between a molecule and its non-superimposable mirror image). Chiroptical techniques, which measure the differential interaction of a molecule with left- and right-circularly polarized light, are used for this purpose. researchgate.netwpmucdn.com
For complex molecules like this compound, the experimental electronic circular dichroism (ECD) spectrum can be compared with spectra predicted by quantum chemical calculations for each possible enantiomer. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. While specific ECD studies on this compound are not widely reported in initial literature, this modern approach is the standard for confirming the absolute stereochemistry of such natural products. emerypharma.comchemguide.co.uk
X-ray Crystallography for Definitive Structural Assignment (if applicable)
The most unambiguous method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. rsc.orgnih.gov This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to generate a precise 3D map of electron density, revealing the exact position of every atom in the molecule and its absolute stereochemistry.
In the case of this compound, a total synthesis of the molecule was accomplished, and the work associated with this synthesis lists X-ray crystallography as one of the characterization methods. matanginicollege.ac.innih.gov Obtaining a crystal structure of the synthetically produced this compound provides the ultimate proof of its proposed structure and stereochemistry, confirming the assignments made by spectroscopic methods.
Biosynthetic Investigations and Pathway Elucidation
Genomic and Transcriptomic Insights into Biosynthetic Gene Clusters
The biosynthesis of complex fungal secondary metabolites like paecilospirone is orchestrated by a set of genes physically clustered together on the chromosome, known as a biosynthetic gene cluster (BGC). The identification and characterization of the this compound BGC are crucial first steps toward understanding and manipulating its production.
As of now, the specific BGC responsible for this compound biosynthesis has not been reported in scientific literature. However, the genomic groundwork for its discovery is being laid. Genomes of several species within the Paecilomyces genus, the source of this compound, have been sequenced, including Paecilomyces variotii and Paecilomyces penicillatus. mdpi.comfrontiersin.org These genomic resources provide the raw data necessary for genome mining efforts.
The general approach to identify a target BGC, such as that for this compound, involves a combination of genomic and transcriptomic analyses. jmicrobiol.or.krrsc.org
Genomic Mining: This process uses specialized bioinformatics tools to scan a fungal genome for sequences that encode hallmark biosynthetic enzymes, such as polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs). jmicrobiol.or.kr Given that this compound is a dimeric octaketide spiroketal, its biosynthesis is hypothesized to involve a PKS. thieme-connect.com Tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) can predict the boundaries of the BGC and annotate the functions of the genes within it based on homology to known clusters. jmicrobiol.or.kr
Transcriptomic Analysis: Transcriptomics, the study of the complete set of RNA transcripts in a cell, can provide dynamic evidence linking a BGC to the production of a specific compound. phgfoundation.orgfrontiersin.org By comparing the transcriptomes of the Paecilomyces sp. under this compound-producing and non-producing conditions, researchers can identify which BGC is significantly upregulated during active biosynthesis. frontiersin.orgmdpi.com This differential expression analysis is a powerful method to correlate gene expression with metabolite production. nih.govnih.gov
A typical workflow for identifying the this compound BGC is outlined below.
Table 1: General Workflow for Biosynthetic Gene Cluster (BGC) Identification
| Step | Description | Rationale |
|---|---|---|
| 1. Genome Sequencing | Obtain the complete genome sequence of the this compound-producing Paecilomyces sp. strain. | Provides the fundamental genetic blueprint required for analysis. Genomes of related species are available. mdpi.comfrontiersin.org |
| 2. BGC Prediction | Use genome mining software (e.g., antiSMASH) to identify putative PKS and other secondary metabolite BGCs. | Narrows down the search from the entire genome to a few candidate clusters based on the presence of key biosynthetic genes. jmicrobiol.or.kr |
| 3. Transcriptomic Profiling (RNA-Seq) | Culture the fungus under conditions that induce and repress this compound production and sequence the RNA from each condition. | Identifies which of the candidate BGCs is actively transcribed when this compound is being produced. frontiersin.orgmdpi.com |
| 4. Gene Deletion | Create targeted knockouts of key genes (e.g., the core PKS gene) within the highly-expressed candidate BGC. | If the deletion of a gene within the cluster abolishes this compound production, it provides strong evidence for the cluster's role. rsc.org |
| 5. Chemical Analysis | Analyze the metabolite profile of the gene-deletion mutants using techniques like LC-MS. | Confirms the loss of this compound production and may reveal the accumulation of biosynthetic intermediates. jmicrobiol.or.kr |
In Vitro Reconstruction of Biosynthetic Steps
Once a BGC is identified, the next step in its characterization is often the in vitro reconstruction of its key biosynthetic steps. This involves expressing and purifying the individual enzymes from the cluster and then combining them in a test tube with the necessary substrates and cofactors to replicate the natural synthesis of the compound. rsc.org
To date, there are no published reports on the successful in vitro reconstitution of the this compound biosynthetic pathway. However, biomimetic total syntheses have been achieved, which provide valuable clues about the likely chemical transformations involved. nih.govescholarship.org These chemical syntheses often utilize a strategy involving the dimerization of a precursor molecule via an ortho-quinone methide (o-QM) intermediate, suggesting that the natural enzymatic pathway may follow a similar logic. nih.govescholarship.org
Reconstituting such a pathway enzymatically would require several key components and steps.
Table 2: Requirements for In Vitro Biosynthetic Reconstruction
| Requirement | Description | Purpose in this compound Context |
|---|---|---|
| Identified BGC | The complete set of genes responsible for biosynthesis must be known. | To identify and clone the specific enzymes (e.g., PKS, cyclases, tailoring enzymes) for expression. |
| Heterologous Expression System | A reliable host (e.g., E. coli, S. cerevisiae) to produce active forms of the fungal enzymes. | Fungal enzymes, especially large PKSs, can be challenging to express, and an optimized system is critical. researchgate.net |
| Purified Enzymes | Each enzyme in the proposed pathway must be isolated in a pure, active form. | To allow for stepwise reactions where the function of each individual enzyme can be confirmed. |
| Substrates & Cofactors | The basic building blocks (e.g., acetyl-CoA, malonyl-CoA for the PKS) and necessary cofactors (e.g., NADPH) must be supplied. | To fuel the enzymatic reactions. The PKS would assemble the polyketide chain from these precursors. |
| Intermediate Characterization | Analytical techniques (NMR, MS) to identify the products of each enzymatic step. | To confirm that the reconstituted pathway is proceeding as hypothesized and to identify any shunt products or unexpected intermediates. |
The successful in vitro synthesis would definitively establish the function of each enzyme in the this compound pathway, from the initial polyketide backbone construction to the key spiroketal formation and subsequent tailoring reactions. nih.govfrontiersin.org
Biotechnological Strategies for Biosynthesis Enhancement and Pathway Engineering
The native production of valuable natural products by fungi is often low, making industrial-scale production economically unviable. Biotechnological strategies aim to overcome this limitation by genetically engineering the producing organism or by transferring the biosynthetic pathway into a more suitable industrial host. nih.gov While these strategies have not yet been specifically applied to this compound, the general principles are well-established for other fungal and bacterial natural products. semanticscholar.orgnih.gov
Pathway Engineering in the Native Host: Once the this compound BGC and its regulatory elements are identified, several strategies could be employed to enhance production in the native Paecilomyces sp. This could involve overexpressing positive regulatory genes within the cluster or deleting negative regulators. Another approach is to increase the supply of essential precursors, such as malonyl-CoA, by engineering the primary metabolic pathways of the fungus. nih.gov
Heterologous Expression: A more powerful strategy is heterologous expression, which involves transferring the entire this compound BGC into a well-characterized and easily manipulated "chassis" organism like Saccharomyces cerevisiae (baker's yeast) or Aspergillus niger. semanticscholar.orgnih.gov This approach has several advantages: it decouples this compound production from the slow growth and complex regulation of the native host, allows for high-density fermentation, and facilitates further pathway engineering. nih.gov
Combinatorial Biosynthesis: With a functional heterologous expression system, researchers can engage in combinatorial biosynthesis. This involves modifying the BGC by swapping, adding, or deleting genes to create novel analogues of this compound. For example, altering the PKS domains could lead to derivatives with different chain lengths, or using tailoring enzymes from other pathways could result in new hydroxylation or methylation patterns. nih.gov
Table 3: Potential Biotechnological Strategies for this compound Production
| Strategy | Description | Potential Outcome |
|---|---|---|
| Promoter Engineering | Replacing the native promoter of the BGC with a strong, constitutive promoter in the native or a heterologous host. | Increased transcription of the entire pathway, leading to higher yields. semanticscholar.org |
| Precursor Pathway Up-regulation | Overexpressing key enzymes in primary metabolism, such as acetyl-CoA carboxylase, to boost the supply of PKS building blocks. | Enhanced flux towards this compound biosynthesis by increasing the pool of necessary precursors. |
| Heterologous Expression | Cloning the entire this compound BGC into an industrial host like S. cerevisiae. | Enables high-yield, scalable production in a controlled fermentation environment. nih.govnih.gov |
| Combinatorial Biosynthesis | Modifying or swapping tailoring enzymes (e.g., hydroxylases, methyltransferases) in the pathway. | Generation of a library of novel this compound derivatives with potentially improved or new biological activities. nih.gov |
The application of these biotechnological tools holds the promise of not only enabling a sustainable supply of this compound for further study but also creating a platform for the discovery of new, structurally related molecules.
Chemical Synthesis and Analogue Design
Total Synthesis Methodologies
Total synthesis efforts have provided not only a definitive structural confirmation of Paecilospirone but also a platform for exploring its chemical biology. Two major strategic approaches have emerged: a linear, step-wise total synthesis and a biomimetically inspired route.
The first enantioselective total synthesis of (+)-Paecilospirone was accomplished by Brimble and coworkers in 2011. digitalpasifik.orgnih.gov This landmark achievement was realized in 19 steps and provided unambiguous confirmation of the molecule's structure. d-nb.info A key feature of this synthetic route is the late-stage formation of the characteristic spiroketal core. researchgate.netresearchgate.netidexlab.comiupac.org This strategy allowed for the careful construction of the two main fragments of the molecule before their final union. The successful implementation of a pH-neutral spiroketalization was critical to overcoming the potential for acid-catalyzed degradation of sensitive functional groups present in the advanced intermediates. researchgate.net
Inspired by the putative biosynthesis of this compound, the research group of Thomas R. R. Pettus developed a concise and innovative biomimetic approach to the core structure of the natural product. escholarship.orgthieme-connect.comorcid.org This strategy hinges on the hypothesis that the natural product is formed via a dimerization of a salicylic (B10762653) alcohol derivative. d-nb.info In the laboratory setting, this was translated into a strategy where an ortho-quinone methide (o-QM) and an enol ether, both generated from a common lactone precursor, are combined. escholarship.orgthieme-connect.com The reaction between these two reactive intermediates, a hetero-Diels-Alder cycloaddition, rapidly assembles the complete carbon skeleton of des-hydroxy this compound. d-nb.inforsc.org This biomimetic route is notable for its efficiency and for demonstrating the power of harnessing biosynthetic principles in complex molecule synthesis. rsc.org
| Strategy | Key Features | Lead Researchers | Core Skeleton Assembled | Key Reaction |
|---|---|---|---|---|
| Seminal Total Synthesis | Enantioselective; 19 steps; Late-stage spiroketal formation | Brimble, et al. | (+)-Paecilospirone | pH-Neutral Spiroketalization |
| Biomimetic Synthesis | Convergent; Based on putative biosynthesis; 10 steps to core | Pettus, et al. | des-Hydroxy this compound | Hetero-Diels-Alder Cycloaddition |
Seminal Total Synthesis Approaches
Strategic Synthetic Approaches and Reaction Development
The formation of the spiroketal is the defining step in any synthesis of this compound. The stability of the spiroketal and its precursors is highly dependent on pH. While acid-catalyzed spiroketalization is a common method, the complexity of the this compound framework makes it susceptible to undesired side reactions under acidic conditions. researchgate.net For this reason, the seminal total synthesis by Brimble's group strategically employed a pH-neutral spiroketalization. researchgate.netresearchgate.net This approach avoids harsh acidic conditions, preserving the integrity of the molecular framework during the crucial ring-closing step. This highlights the importance of carefully selecting reaction conditions based on the electronic properties and sensitivities of the substrate in advanced stages of natural product synthesis. researchgate.net
An alternative and powerful strategy for constructing the spiroketal core of this compound involves an oxidative radical cyclization. researchgate.netresearchgate.net Research by Brimble and coworkers demonstrated that the spiroacetal core could be efficiently prepared using this methodology. researchgate.netthieme-connect.com This type of reaction typically involves generating a radical on a side chain, which then attacks a double bond or another reactive site to form a new ring. In the context of this compound synthesis, an alkoxyl radical can be generated from a suitably positioned alcohol, which then cyclizes onto a dihydropyran ring system to forge the spirocyclic junction. This method offers a distinct approach to the spiroketal that bypasses the challenges of traditional condensation-based spiroketalizations. nih.gov
Ortho-Quinone Methide Chemistry in Synthesis
The application of ortho-quinone methides (o-QMs) represents a significant strategy in the synthesis of complex natural products, including this compound. rsc.org These highly reactive intermediates, characterized by a 1,3-cyclohexadiene (B119728) ring fused to a carbonyl group and an exocyclic methylene (B1212753) group, are typically transient and prone to re-aromatization. rsc.org Their inherent electron-deficient nature allows them to react with a variety of electron-rich species, leading to diverse molecular scaffolds such as ortho-alkyl-substituted phenols and benzopyrans through reactions like Michael additions and hetero-Diels-Alder cycloadditions. rsc.org
A notable biomimetic approach to the this compound framework was developed by the Pettus group, which centered on the generation of an o-QM intermediate. rsc.orgd-nb.info Their strategy was inspired by the putative biosynthesis of this compound, which is proposed to involve the combination of an o-QM and an enol ether derived from a common salicylic alcohol precursor. d-nb.info In their laboratory execution, a key o-QM precursor was synthesized from benzoic acid. rsc.org This precursor, upon treatment with a strong base at low temperatures, underwent a retro-Michael addition to generate the transient o-QM. This intermediate was immediately trapped by an enol ether to form the desired spiroketal core of this compound with high diastereoselectivity. rsc.org
The generation of o-QMs can be triggered through various methods. A mild, anionic-triggered procedure developed by the Pettus group utilizes readily available ortho-(tert-butoxycarbonyloxy)salicylaldehydes (ortho-OBoc salicylic aldehydes). The addition of an organometallic reagent, such as a Grignard reagent, to the aldehyde initiates a cascade reaction. This addition forms a benzyloxy alkoxide, which then facilitates the elimination of the Boc group and the formation of the o-QM intermediate at low temperatures. nih.govacs.org This method has been applied to the synthesis of various spiroketals. nih.gov For instance, enol ethers derived from isobenzofuran-1(3H)-one have been reacted with β-unsubstituted o-QMs to produce spiroketals that are precursors to this compound analogues. nih.govacs.org
| Precursor(s) | Method of o-QM Generation | Subsequent Reaction | Product | Reference(s) |
| o-QM precursor from benzoic acid, enol ether | Retro-Michael addition under basic conditions | Hetero-Diels-Alder cycloaddition | Spiroketal core of this compound | rsc.org |
| ortho-OBoc salicylic aldehyde, Grignard reagent | Anionic-triggered cascade | Reaction with enol ethers | Spiroketals | nih.govacs.org |
| Salicylic alcohol | Putative dehydration | Dimerization with enol ether | des-Hydroxy this compound | d-nb.info |
Enantioselective Synthesis and Stereocontrol
The development of enantioselective routes to this compound and its analogues is crucial for accessing specific stereoisomers, which may possess distinct biological activities. A significant advancement in this area involves a sequential catalytic system utilizing both gold and iridium catalysts to achieve high enantioselectivity. nih.gov This method has been successfully applied to the synthesis of a this compound analogue. nih.govresearchgate.net
The process initiates with a gold-catalyzed reaction that transforms racemic 2-(1-hydroxyallyl)phenols and alkynols or alkynamides into exocyclic vinyl ethers or enamides in situ. These intermediates then participate in an asymmetric allylation/spiroketalization reaction. This key step is catalyzed by a chiral iridium complex, which acts on the in situ-generated species to form spiroketals with excellent enantioselectivity. nih.gov This cascade reaction provides a direct and efficient pathway to chiral spiroketal frameworks. nih.gov
Furthermore, this dual catalytic system has demonstrated efficacy in the kinetic resolution of racemic 2-(1-hydroxyallyl)anilines, yielding enantioenriched spiroaminals and the corresponding unreacted anilines in good yields. nih.gov The ability to control the stereochemistry at the spirocyclic center is a critical aspect of these synthetic strategies. In the context of o-QM chemistry, the geometry of the enol ether used in the cycloaddition can dictate the stereochemical outcome. For example, a Z-geometry in the starting enol ether has been shown to result in a syn stereochemical relationship between the vicinal oxygen and alkyl groups in the resulting spiroketal product. nih.govacs.org While not a fully enantioselective process in itself, this demonstrates a level of diastereocontrol that is essential for building the correct relative stereochemistry of the molecule. The potential for achieving enantioselective control in the synthesis of des-hydroxy this compound through the use of a chiral amide has also been suggested. d-nb.info
| Catalytic System | Key Transformation | Outcome | Reference(s) |
| Gold and Iridium sequential catalysis | Asymmetric allylation/spiroketalization of in situ-generated vinyl ethers | Efficient and straightforward access to spiroketals with excellent enantioselectivities | nih.govresearchgate.net |
Design and Synthesis of Structural Analogues
The synthesis of structural analogues of this compound is a key area of research, aimed at exploring the structure-activity relationships of this class of compounds. A significant achievement in this field is the biomimetic synthesis of des-hydroxy this compound. d-nb.infothieme-connect.com This synthesis elegantly mimics the proposed biosynthetic pathway by combining an o-QM and an enol ether, both derived from the same lactone starting material, to construct the complete carbon skeleton of the analogue. d-nb.infothieme-connect.com This approach successfully yields des-hydroxy this compound in just ten steps. d-nb.info
The design of these synthetic routes often focuses on creating the characteristic spiro[chroman-2,1′(3′H)-isobenzofuran] core. d-nb.info Research has shown that complex enol ethers, such as those derived from isobenzofuran-1(3H)-one, can react with various β-unsubstituted o-QMs to produce the spiroketal structure. nih.govacs.org The subsequent conversion of these spiroketals into this compound itself would require a regioselective benzylic oxidation, followed by a stereoselective reduction of the resulting flavone (B191248) carbonyl group. nih.govacs.org
Another approach to analogues involves a dual gold and iridium catalytic system, which has been used to efficiently synthesize an analogue of this compound in an enantioselective manner. nih.govresearchgate.net This method allows for the construction of the chiral spiroketal core, providing access to optically active analogues that are valuable for probing the biological targets of this compound. nih.govresearchgate.net The development of these synthetic strategies for analogues not only provides material for biological testing but also showcases the versatility of modern synthetic methodologies in constructing complex molecular architectures. d-nb.infonih.gov
| Analogue Name | Key Synthetic Strategy | Starting Material(s) | Reference(s) |
| des-Hydroxy this compound | Biomimetic hetero-Diels-Alder reaction | A common lactone precursor for both the o-QM and enol ether | d-nb.infothieme-connect.com |
| This compound Analogue | Enantioselective gold and iridium sequential catalysis | Racemic 2-(1-hydroxyallyl)phenols and alkynols/alkynamides | nih.govresearchgate.net |
| Spiroketal Precursors | o-QM cycloaddition | Enol ethers from isobenzofuran-1(3H)-one and ortho-OBoc salicylic aldehydes | nih.govacs.org |
Molecular Mechanisms and Interactions
Molecular Target Identification and Characterization
The primary molecular target of Paecilospirone has been identified as tubulin, the protein subunit of microtubules. Its interaction with this target leads to a cascade of events that inhibit cell proliferation.
This compound is recognized as a microtubule assembly inhibitor. rsc.org Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. asploro.commdpi.com These structures are crucial for various cellular functions, including the maintenance of cell shape, intracellular transport, and most critically, the formation of the mitotic spindle during cell division. patsnap.comencyclopedia.pub The process of microtubule formation, known as polymerization, involves the addition of tubulin dimers to the growing end of the microtubule. This is a highly dynamic process, with microtubules constantly undergoing phases of growth (polymerization) and shrinkage (depolymerization), a phenomenon termed "dynamic instability". asploro.comencyclopedia.pub
This compound exerts its effect by interfering with this dynamic process. By inhibiting the assembly of tubulin into functional microtubules, it disrupts the delicate equilibrium required for cellular processes that depend on a functional microtubule network. rsc.org This inhibition is a hallmark of many antimitotic agents, which derive their specificity for dividing cells from the heightened microtubule dynamics in mitotic cells compared to quiescent, non-dividing cells. cytoskeleton.com
The inhibitory effect of this compound on microtubule assembly stems from its direct binding to tubulin proteins. unibo.it Tubulin-targeting agents are broadly classified based on their binding site and the resulting effect on microtubule dynamics. biorxiv.org There are four major ligand binding sites identified on tubulin: the colchicine (B1669291) site, the vinca (B1221190) site, the taxane (B156437) site, and the peloruside/laulimalide site. biorxiv.org Ligands binding to the colchicine and vinca sites typically induce microtubule destabilization and prevent polymerization, while those binding to the taxane site stabilize microtubules and prevent their disassembly. patsnap.combiorxiv.org
This compound's action as an assembly inhibitor suggests it functions as a microtubule destabilizing agent. rsc.org While the precise binding site on the tubulin dimer has not been definitively elucidated in the provided literature, its functional outcome aligns with agents that bind to sites like the colchicine domain, which is the target for other natural product inhibitors such as Combretastatin A-4. encyclopedia.pub This interaction prevents the tubulin dimers from incorporating into the growing microtubule polymer, effectively suppressing microtubule growth. patsnap.com
Microtubule Assembly Inhibition
Investigation of Cellular and Subcellular Interaction Mechanisms
The molecular interaction between this compound and tubulin translates into profound effects at the cellular and subcellular levels, primarily impacting the process of mitosis.
A critical consequence of inhibiting microtubule assembly is the disruption of mitotic spindle formation. affrc.go.jp The mitotic spindle is a complex microtubule-based apparatus that forms during cell division to segregate duplicated chromosomes into two daughter cells. encyclopedia.pub Its proper formation and function are essential for genomic integrity. researchgate.net
By preventing the polymerization of tubulin, this compound compromises the cell's ability to build a functional bipolar spindle. affrc.go.jp This interference leads to significant defects in spindle organization. Cells treated with potent microtubule assembly inhibitors often exhibit characteristic abnormal mitotic phenotypes, such as the formation of monoastral spindles (a single aster of microtubules) or multipolar, asymmetric asters. ppm.edu.pl These aberrant structures are incapable of properly aligning chromosomes at the metaphase plate, a crucial step for their equal segregation. ppm.edu.pl The failure to form a correct spindle triggers cell cycle checkpoints, leading to an arrest in the G2/M phase of the cell cycle, which ultimately can induce apoptosis or programmed cell death. biorxiv.org
The biological activity of this compound can be understood more clearly when compared with other natural products that target tubulin.
Spiromassaritone and Phomopsidin : this compound is structurally related to other fungal metabolites like spiromassaritone, sharing a core spiro-scaffold. unibo.itunibo.it In a comparative study, both this compound and another natural product, Phomopsidin, were shown to affect tubulin proteins, indicating a shared mechanism of action among these compounds. colab.ws
Combretastatin A-4 : This compound, isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization. It binds to the colchicine site on β-tubulin, causing microtubule depolymerization. encyclopedia.pub Like this compound, its action leads to mitotic arrest and vascular disruption in tumors.
Vinca Alkaloids (e.g., Vincristine, Vinblastine) : These well-known chemotherapy agents also function by destabilizing microtubules. encyclopedia.pub They bind to the so-called "vinca domain" on β-tubulin, preventing the assembly of tubulin dimers into microtubules and leading to the disassembly of existing ones at high concentrations. encyclopedia.pubabcam.cn
The following table provides a comparative overview of these compounds.
| Compound | Source/Class | Primary Mechanism | Molecular Target/Binding Site |
| This compound | Fungal Spiroketal | Microtubule Assembly Inhibition rsc.org | Binds to Tubulin unibo.it |
| Combretastatin A-4 | Plant-derived | Microtubule Depolymerization encyclopedia.pub | Colchicine site on β-tubulin encyclopedia.pub |
| Vincristine | Vinca Alkaloid | Microtubule Disassembly encyclopedia.pub | Vinca domain on β-tubulin abcam.cn |
| Phomopsidin | Fungal Metabolite | Affects tubulin proteins colab.ws | Tubulin colab.ws |
This table is generated based on the textual analysis and the cited sources.
Impact on Mitotic Spindle Formation and Cell Division Processes
Structure-Activity Relationship (SAR) and Ligand Design Principles (Theoretical/In vitro)
The study of this compound's structure provides insights into the chemical features necessary for its biological activity, guiding the theoretical design of new, potentially more effective therapeutic agents.
The structure-activity relationship (SAR) is the correlation between a molecule's chemical structure and its biological activity. wikipedia.org By analyzing SAR, medicinal chemists can identify the specific parts of a molecule (pharmacophores) responsible for its effects, allowing for targeted modifications to enhance potency or other properties. wikipedia.orggardp.org
For this compound, the spiroketal scaffold is a key structural feature. researchgate.net Such scaffolds are often considered "privileged structures" in drug discovery. rsc.org Their rigid, three-dimensional nature offers a precise orientation of chemical substituents, enabling high-affinity and selective interactions with biological targets like protein binding pockets. rsc.org SAR studies on related natural products have shown that even simplified synthetic spiroacetals can retain biological activity similar to the more complex parent compound, suggesting the core scaffold is essential for the observed effects. rsc.org
These SAR insights form the basis for ligand design principles. numberanalytics.comrsc.org Ligand design involves the rational creation of new molecules intended to bind to a specific biological target. wiley.com In the context of this compound, understanding which functional groups on its spiroketal framework are critical for the interaction with tubulin allows for the in silico (computer-aided) and synthetic design of novel analogues. The goal of such design would be to create compounds that retain or improve upon the tubulin-inhibiting activity of this compound, potentially with enhanced pharmacological properties. collaborativedrug.com The total synthesis of this compound, which has been successfully reported, is a critical step that enables the creation of such analogues for detailed SAR studies. researchgate.net
Advanced Methodologies in Paecilospirone Research
Computational Chemistry and Molecular Modeling
Computational approaches provide invaluable, atom-level insights into the structure, reactivity, and biological interactions of molecules like Paecilospirone, complementing experimental work. unibo.it
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. unibo.it In natural product research, DFT is instrumental in predicting geometries, reaction energies, and transition states, thereby clarifying complex reaction mechanisms. researchgate.net For a molecule like this compound, which features a challenging spiro[chroman-2,1'-cyclohexane] core, DFT calculations could be employed to explore the thermodynamics and kinetics of the key bond-forming reactions in its biosynthesis. thieme-connect.com Such theoretical studies can help predict the most likely pathway for the formation of the spiroketal system, guiding future synthetic and biosynthetic investigations. While specific DFT studies on the reaction mechanism of this compound are not yet prevalent in the literature, the methodology remains a critical tool for this purpose.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. medsci.org Following docking, molecular dynamics (MD) simulations can be run to observe the time-dependent behavior of the ligand-protein complex, providing a more detailed picture of the interaction's stability and the conformational changes involved. researchgate.netvolkamerlab.org These methods are routine in computer-aided drug design. researchgate.net
Given the experimental evidence that this compound inhibits microtubule assembly, its primary biological target is likely tubulin. affrc.go.jp Molecular docking and MD simulations would be the ideal tools to model the interaction between this compound and the tubulin protein. Such studies could predict the specific binding site on the tubulin dimer—for instance, whether it binds at the colchicine (B1669291), vinblastine, or another site—and identify the key amino acid residues involved in the interaction through hydrogen bonds, hydrophobic interactions, or other forces. researchgate.net This information is crucial for understanding its mechanism of action at a molecular level. However, specific molecular docking and dynamics studies for this compound have not been published, representing a key area for future research.
Density Functional Theory (DFT) for Reaction Mechanism Analysis
Chemoenzymatic Synthesis and Biocatalysis
Chemoenzymatic synthesis strategically combines the versatility of traditional organic chemistry with the high selectivity and efficiency of enzymatic catalysis. mdpi.com This approach is particularly advantageous for constructing complex, chiral molecules, as enzymes can catalyze reactions with near-perfect stereocontrol under mild conditions, reducing the need for protecting groups and harsh reagents. volkamerlab.orgyoutube.com
The intricate, stereochemically rich structure of this compound makes it an excellent candidate for a chemoenzymatic synthetic approach. mdpi.com While a full chemoenzymatic route for this compound has not yet been reported, one could envision a strategy where key steps are performed enzymatically. For example, a biocatalytic desymmetrization or kinetic resolution could be used to install critical stereocenters early in the synthesis. Alternatively, a thioesterase (TE) domain, known for its role in the macrocyclization of polyketides and nonribosomal peptides, could potentially be engineered to catalyze the key spiroketal formation. youtube.com The development of such a route would represent a significant advance in the efficient and sustainable production of this compound and its analogues.
In Vitro Mechanistic Bioassays (e.g., Microtubule Assembly Assays)
To determine the biological mechanism of action for a compound, specific in vitro bioassays are essential. For compounds suspected of interfering with cell division, the microtubule assembly assay is a primary investigative tool. researchgate.net This assay directly measures a compound's effect on the polymerization of purified tubulin into microtubules. cosmobio.co.jp The process can be monitored by measuring the increase in light scattering or fluorescence as tubulin dimers assemble into microtubule polymers. biorxiv.org
Research has demonstrated that this compound is an inhibitor of microtubule assembly. affrc.go.jp In a typical assay, purified tubulin is induced to polymerize at 37°C in the presence of GTP; the addition of an inhibitor like this compound would slow or prevent this polymerization. cosmobio.co.jp Its activity can be quantified by an IC50 value, which is the concentration required to inhibit polymerization by 50%. This places this compound in the class of microtubule-destabilizing agents, similar to other natural products like colchicine and vinblastine. researchgate.net
| Compound Class | Example Compound(s) | Primary Mechanism | Assay Observation |
| Microtubule Stabilizer | Paclitaxel | Promotes polymerization, prevents disassembly | Increased light scatter/fluorescence vs. control |
| Microtubule Destabilizer | Nocodazole, Colchicine | Inhibits polymerization | Decreased light scatter/fluorescence vs. control |
| Fungal Metabolite | This compound | Inhibits polymerization affrc.go.jp | Decreased light scatter/fluorescence vs. control |
| Fungal Metabolite | Phomopsidin | Inhibits polymerization researchgate.net | Decreased light scatter/fluorescence vs. control |
This table presents a simplified overview of how different compounds behave in a standard in vitro tubulin polymerization assay.
Advanced Analytical Techniques for Biosynthetic Pathway Interrogation (e.g., LC-MS for metabolite profiling)
Understanding how a microorganism constructs a complex natural product requires interrogating its biosynthetic pathway. A powerful and widely used technique for this is metabolite profiling using Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.com This method allows for the separation, detection, and identification of a wide range of metabolites within a biological extract. frontiersin.org In untargeted metabolomics, LC-MS is used to obtain a comprehensive snapshot of all detectable metabolites produced by a fungus under specific conditions. mdpi.com
To investigate the biosynthesis of this compound, one would cultivate the producing fungus, Paecilomyces sp., and analyze its metabolome at different growth stages using high-resolution LC-MS/MS. thieme-connect.com By comparing the metabolic profiles of wild-type strains with those of mutant strains (where specific biosynthetic genes are knocked out) or by analyzing cultures grown with different nutrient inputs, researchers can identify potential precursors, intermediates, and shunt products of the this compound pathway. nih.gov Although no specific LC-MS-based study on the this compound pathway has been published, this approach is fundamental for identifying the building blocks and enzymatic steps leading to the final molecule.
Application of Stable Isotope Labeling in Biosynthetic Studies
Stable isotope labeling is a definitive technique used to trace the metabolic fate of precursors into a final natural product. symeres.com In this method, the producing organism is fed a precursor molecule enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). biorxiv.org The final natural product is then isolated, and the position and extent of isotope incorporation are determined, typically by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
For this compound, a polyketide-like structure is plausible. To test this hypothesis, a feeding experiment using ¹³C-labeled acetate (B1210297) ([1-¹³C]acetate or [1,2-¹³C₂]acetate) would be conducted with the Paecilomyces sp. culture. Analysis of the resulting this compound by ¹³C-NMR would reveal the specific carbons derived from acetate, confirming its polyketide origin and delineating the pattern of the polyketide chain assembly. qmul.ac.uk Feeding with ¹³C-labeled methionine could similarly identify carbons derived from S-adenosyl methionine (SAM), which are often involved in methylation steps. researchgate.net While specific labeling studies on this compound are not yet available, this methodology is the gold standard for elucidating the biosynthetic origins of fungal metabolites.
| Labeled Precursor | Hypothesis Being Tested | Expected Analytical Result |
| [1,2-¹³C₂]Acetate | This compound is a polyketide. | ¹³C-NMR shows pairs of adjacent ¹³C atoms (doublets) in the this compound backbone. |
| [¹³C-methyl]Methionine | Methyl groups are added via SAM. | ¹³C-NMR shows enrichment at specific methyl or other C1 unit positions. |
| ¹³C-Glucose | General carbon metabolism and precursor flow. | ¹³C enrichment pattern across the skeleton can reveal primary metabolic pathways feeding into biosynthesis. |
This table outlines a hypothetical stable isotope labeling experiment to probe this compound's biosynthesis.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Paecilospirone, and how is its structural identity verified?
- Methodological Answer : Synthesis typically involves isolating this compound from marine-derived fungi (e.g., Paecilomyces sp.) using chromatographic techniques like HPLC or TLC for purification . Structural verification employs NMR spectroscopy (¹H, ¹³C, and 2D experiments) and mass spectrometry (HRMS) to confirm the [5,6]-bisbenzannulated spiroacetal framework. Elemental analysis and comparison with literature data (e.g., Namikoshi et al., 2000a) are critical for purity assessment .
- Key Considerations : Ensure reproducibility by documenting solvent systems, reaction times, and spectroscopic parameters. For novel derivatives, include X-ray crystallography if feasible .
Q. How are yeast bioassays designed to evaluate this compound's activation of xenobiotic receptors?
- Methodological Answer : Use plasmid-based systems (e.g., pGAL4.CiLBD.VP16) to express tunicate VDR/PXRα ligand-binding domains (LBDs) in yeast. Measure β-galactosidase activity via colorimetric assays (e.g., ONPG hydrolysis) to assess dose-dependent activation . Include controls with empty vectors and non-sigmoidal response validations (e.g., pGAL4.BsLBD.VP16) to confirm specificity .
- Key Considerations : Optimize incubation times and compound solubility (e.g., DMSO concentrations ≤0.1% to avoid cytotoxicity). Triplicate experiments and statistical analysis (e.g., ANOVA) are essential for reliability .
Advanced Research Questions
Q. What experimental strategies address contradictory data on this compound's receptor activation across species (e.g., Ciona intestinalis vs. Botryllus schlosseri)?
- Methodological Answer :
- Comparative Analysis : Use site-directed mutagenesis to identify LBD residues responsible for differential activation (e.g., CiLBD vs. BsLBD). Validate hypotheses via homology modeling and molecular docking .
- Data Reconciliation : Apply meta-analysis to integrate findings from multiple studies, accounting for variables like yeast strain viability, assay temperature, and compound degradation .
- Key Considerations : Publish raw data (e.g., dose-response curves) in supplementary materials to enable cross-study validation .
Q. How can structural modifications enhance this compound's bioactivity while maintaining its spiroacetal core?
- Methodological Answer :
- Rational Design : Use computational tools (e.g., DFT calculations) to predict stability of spiroacetal derivatives. Prioritize substitutions at non-annulated positions to minimize steric hindrance .
- Functional Testing : Screen analogs in dual yeast bioassays and cancer cell lines (e.g., MTT assays) to correlate structural changes with anti-cancer activity. Include spirolaxine derivatives as comparators for antibacterial activity .
- Key Considerations : Assess metabolic stability via microsomal assays and toxicity profiles in primary cell cultures .
Q. What frameworks guide hypothesis formulation for this compound's mechanism of action in multi-omics studies?
- Methodological Answer :
- PICO Framework : Define P opulation (e.g., cancer cell lines), I ntervention (this compound exposure), C omparison (untreated controls or analogs), and O utcome (transcriptomic/proteomic changes) .
- FINER Criteria : Ensure hypotheses are F easible (e.g., accessible omics platforms), I nteresting (novel pathways), N ovel (unexplored targets like VDR/PXRα crosstalk), E thical (cell-based models), and R elevant (cancer therapeutic gaps) .
- Key Considerations : Pre-register hypotheses on platforms like Open Science Framework to mitigate bias .
Data Analysis and Reporting
Q. How should researchers present conflicting bioactivity data in publications?
- Methodological Answer :
- Transparency : Use tables to summarize EC₅₀ values, standard deviations, and sample sizes (e.g., Table 4.1 in yeast assays ). Highlight variability sources (e.g., batch-to-batch compound purity) in figure captions .
- Discussion Structure : Contrast results with prior studies (e.g., Sun et al., 2011 vs. Dekker et al., 1997) and propose mechanistic hypotheses (e.g., species-specific receptor conformations) .
- Key Considerations : Avoid selective data reporting; include non-significant results in supplementary materials .
Q. What statistical methods validate this compound's dose-response relationships in bioassays?
- Methodological Answer :
- Sigmoidal Fitting : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ and maximal activation (e.g., GraphPad Prism). Compare goodness-of-fit metrics (R²) across replicates .
- Outlier Management : Apply Grubbs’ test or Rosner’s test for outlier removal, with explicit justification in methods .
- Key Considerations : Report confidence intervals and effect sizes to contextualize biological significance .
Experimental Design and Replicability
Q. How can researchers ensure replicability of this compound's anti-cancer assays across labs?
- Methodological Answer :
- Standardization : Publish detailed protocols for cell culture conditions (e.g., media, passage number), compound storage (-80°C in amber vials), and assay timelines .
- Collaborative Validation : Engage in multi-center studies using shared compound batches. Deposit data in repositories like ChEMBL or PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
